molecular formula C23H21N7 B1672456 GW2974 CAS No. 202272-68-2

GW2974

Cat. No.: B1672456
CAS No.: 202272-68-2
M. Wt: 395.5 g/mol
InChI Key: DYYZXRCFCVDSKD-UHFFFAOYSA-N
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Description

GW282974X is a dual tyrosine kinase inhibitor that targets both epidermal growth factor receptor and human epidermal growth factor receptor 2. This compound has shown significant potential in the treatment of various cancers, particularly breast cancer, by inhibiting the signaling pathways that promote tumor growth and survival .

Mechanism of Action

Target of Action

GW2974, also known as EGFR/HER2 Inhibitor, is a potent dual inhibitor of EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2) . These receptors are protein tyrosine kinases (PTKs) that play crucial roles in cell signaling pathways, regulating key functions such as proliferation, differentiation, apoptosis, and neurite outgrowth .

Mode of Action

This compound interacts with its targets, EGFR and HER2, through inhibition of their tyrosine kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues outside the catalytic domain of these receptors, which is a critical step in their activation .

In addition to this, this compound has shown a good affinity to G-quadruplex DNA, a structure formed by guanine-rich sequences in chromosomal telomere . The stoichiometric ratio between this compound and TelQ (per strand) was found to be 2:1 .

Biochemical Pathways

The inhibition of EGFR and HER2 by this compound affects multiple downstream signaling pathways involved in cell proliferation and survival . Moreover, the interaction of this compound with G-quadruplex DNA can inhibit the telomerase enzyme, which is active in more than 85% of cancer cells . This could potentially lead to the inhibition of telomere elongation, affecting the proliferative capacity of cancer cells .

Result of Action

The dual inhibition of EGFR and HER2 by this compound can lead to the suppression of tumor cell growth . Furthermore, the stabilization of telomeric G-quadruplex DNA by this compound inhibits the telomerase enzyme, which could be a potential anticancer mechanism .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, increasing the this compound ratio with DNA up to five times showed an inverse effect on G-quadruplex DNA stability

Biochemical Analysis

Biochemical Properties

N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine is a potent and selective dual inhibitor of epidermal growth factor receptor (EGFR) and ErbB-2 receptor tyrosine kinase . These enzymes are critical in cell signaling pathways that regulate cell growth and differentiation. By inhibiting these receptors, N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine can modulate various biochemical reactions, making it a valuable compound in cancer research and therapy .

Cellular Effects

N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine has been shown to influence several cellular processes. It affects cell signaling pathways by inhibiting EGFR and ErbB-2, leading to reduced cell proliferation and increased apoptosis in cancer cells . This compound also impacts gene expression and cellular metabolism, further contributing to its potential as a therapeutic agent .

Molecular Mechanism

The molecular mechanism of N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine involves binding to the ATP-binding site of EGFR and ErbB-2, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling proteins, leading to the suppression of cell growth and induction of apoptosis . Additionally, this compound can modulate gene expression by affecting transcription factors involved in cell cycle regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine have been observed to change over time. The compound is stable under standard laboratory conditions and maintains its inhibitory activity for extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as weight loss and organ toxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects .

Metabolic Pathways

N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolites are then excreted through the kidneys . This compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine is transported and distributed by specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its inhibitory effects . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity .

Subcellular Localization

N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine is primarily localized in the cytoplasm and nucleus of cells . Its activity is modulated by post-translational modifications and targeting signals that direct it to specific subcellular compartments . This localization is crucial for its function as an inhibitor of EGFR and ErbB-2, as it allows the compound to interact with these receptors at their sites of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GW282974X involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of GW282974X follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production capacity and consistency .

Chemical Reactions Analysis

Types of Reactions

GW282974X undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the compound’s stability .

Major Products Formed

The major products formed from these reactions are typically derivatives of GW282974X with modified functional groups. These derivatives may exhibit different pharmacological properties and are often studied for their potential therapeutic applications .

Scientific Research Applications

GW282974X has been extensively studied for its applications in various fields:

    Chemistry: Used as a model compound to study the effects of dual kinase inhibition on cellular signaling pathways.

    Biology: Investigated for its role in modulating cellular processes such as proliferation, apoptosis, and differentiation.

    Medicine: Demonstrated efficacy in preclinical and clinical studies for the treatment of breast cancer and other malignancies.

    Industry: Employed in the development of targeted therapies and personalized medicine approaches

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GW282974X

GW282974X is unique in its ability to simultaneously inhibit both epidermal growth factor receptor and human epidermal growth factor receptor 2, providing a broader spectrum of activity against tumors that overexpress these receptors. This dual inhibition can lead to more effective suppression of tumor growth and resistance mechanisms compared to single-target inhibitors .

Properties

IUPAC Name

4-N-(1-benzylindazol-5-yl)-6-N,6-N-dimethylpyrido[3,4-d]pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7/c1-29(2)22-11-19-20(13-24-22)25-15-26-23(19)28-18-8-9-21-17(10-18)12-27-30(21)14-16-6-4-3-5-7-16/h3-13,15H,14H2,1-2H3,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYZXRCFCVDSKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2C(=C1)C(=NC=N2)NC3=CC4=C(C=C3)N(N=C4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424963
Record name 4-N-(1-Benzylindazol-5-yl)-6-N,6-N-dimethylpyrido[3,4-d]pyrimidine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202272-68-2
Record name GW2974
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202272682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-N-(1-Benzylindazol-5-yl)-6-N,6-N-dimethylpyrido[3,4-d]pyrimidine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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